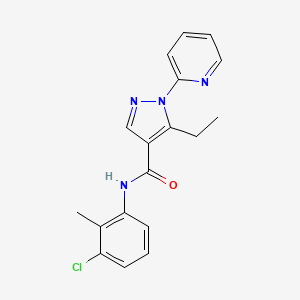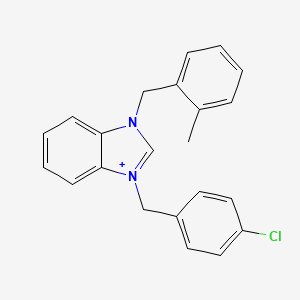
Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dihydro-1,2,4-triazin-6-yl moiety, and an oxoacetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate typically involves multiple steps. One common approach is to start with the preparation of the 2-ethoxyphenyl derivative, followed by the formation of the dihydro-1,2,4-triazin-6-yl intermediate. This intermediate is then reacted with ethyl oxoacetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-ethoxy-4-(2-(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl)amino-2-oxoethylbenzoate
- Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate
Uniqueness
Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a dihydro-1,2,4-triazin-6-yl moiety makes it a versatile compound for various applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H20N4O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
ethyl 2-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C17H20N4O5/c1-4-25-12-9-7-6-8-11(12)14-19-15(22)13(20-21-14)10(3)18-16(23)17(24)26-5-2/h6-10H,4-5H2,1-3H3,(H,18,23)(H,19,21,22) |
Clave InChI |
NOZHQACVYSMEOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=NN=C(C(=O)N2)C(C)NC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)


![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)
![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

